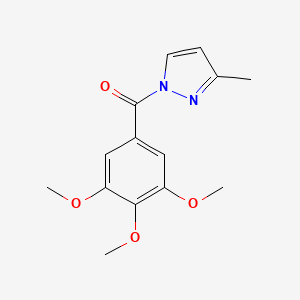![molecular formula C17H13N3O2S B5885656 1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5885656.png)
1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole, also known as MNBS-T, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MNBS-T is a benzotriazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological systems.
Mécanisme D'action
The mechanism of action of 1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole is not fully understood, but it is believed to involve the formation of a stable adduct with ROS, which results in a fluorescent signal that can be detected using imaging techniques. This compound has also been shown to interact with proteins in a variety of ways, including binding to specific sites and inducing conformational changes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, as well as the ability to inhibit the growth of bacterial and fungal pathogens. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole in scientific research is its high sensitivity and specificity for detecting ROS. This compound is also relatively inexpensive and easy to use, making it a valuable tool for researchers working in a variety of fields. However, this compound does have some limitations, including the fact that it can be toxic to cells at high concentrations, and that it may not be suitable for use in certain experimental systems.
Orientations Futures
There are many potential future directions for research involving 1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole, including the development of new drug delivery systems that use this compound as a targeting agent, as well as the use of this compound in the development of new imaging techniques for the detection of ROS in living organisms. This compound may also have potential applications in the development of new therapies for a variety of diseases, including cancer and inflammatory disorders.
Méthodes De Synthèse
1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole can be synthesized using a variety of methods, including the reaction of 7-methyl-2-naphthylamine with benzenesulfonyl chloride followed by reaction with sodium azide and copper(I) iodide. Other methods of synthesis have also been reported in the literature, including the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. ROS are known to play a role in a variety of biological processes, including aging, cancer, and neurodegenerative diseases. This compound has also been used as a tool to study protein-protein interactions, as well as in the development of new drug delivery systems.
Propriétés
IUPAC Name |
1-(7-methylnaphthalen-2-yl)sulfonylbenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-12-6-7-13-8-9-15(11-14(13)10-12)23(21,22)20-17-5-3-2-4-16(17)18-19-20/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRVRUNAZVJOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)N3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B5885581.png)

![N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5885591.png)
![1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5885596.png)
![N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5885601.png)

![2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5885623.png)

![2-(3-chlorophenyl)-5-methyl-4-[(5-methyl-2-thienyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5885636.png)

![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5885665.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5885670.png)
![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B5885678.png)
